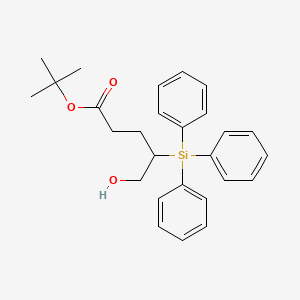
tert-Butyl 5-hydroxy-4-(triphenylsilyl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-hydroxy-4-(triphenylsilyl)pentanoate: is a chemical compound with the molecular formula C27H32O3Si . It consists of 63 atoms, including 32 hydrogen atoms, 27 carbon atoms, and 3 oxygen atoms . This compound is known for its unique structure, which includes a tert-butyl ester group and a triphenylsilyl group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl esters, including tert-butyl 5-hydroxy-4-(triphenylsilyl)pentanoate, can be achieved through various methods. One efficient method involves the use of flow microreactor systems. This approach allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. The flow process is more efficient, versatile, and sustainable compared to traditional batch processes .
Industrial Production Methods
Industrial production of tert-butyl esters typically involves the esterification of carboxylic acids with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The use of flow microreactor systems in industrial settings can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-hydroxy-4-(triphenylsilyl)pentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The triphenylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new silyl derivatives or other substituted compounds.
Scientific Research Applications
tert-Butyl 5-hydroxy-4-(triphenylsilyl)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-hydroxy-4-(triphenylsilyl)pentanoate involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and pathways. The triphenylsilyl group can enhance the compound’s stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate
- tert-Butyl 5-hydroxy-4-(triethylsilyl)pentanoate
- tert-Butyl 5-hydroxy-4-(tripropylsilyl)pentanoate
Uniqueness
tert-Butyl 5-hydroxy-4-(triphenylsilyl)pentanoate stands out due to the presence of the triphenylsilyl group, which imparts unique chemical properties such as increased steric hindrance and stability. This makes it particularly useful in applications requiring robust and stable intermediates .
Properties
CAS No. |
918422-64-7 |
|---|---|
Molecular Formula |
C27H32O3Si |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
tert-butyl 5-hydroxy-4-triphenylsilylpentanoate |
InChI |
InChI=1S/C27H32O3Si/c1-27(2,3)30-26(29)20-19-25(21-28)31(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25,28H,19-21H2,1-3H3 |
InChI Key |
BSRWFTDQBUSMDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CO)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


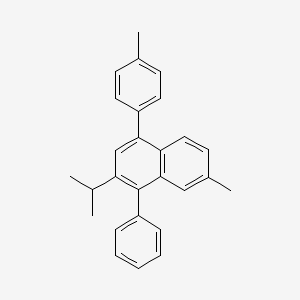
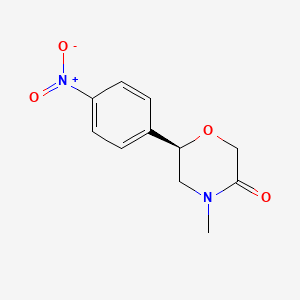
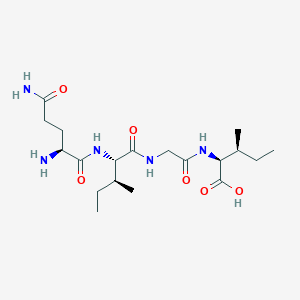
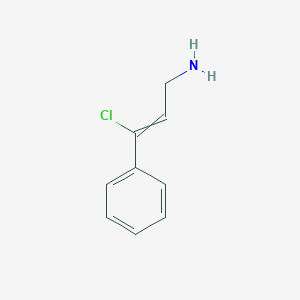
![(6R)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B15171358.png)
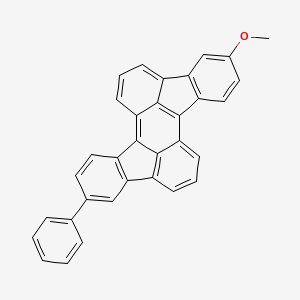
![6-Bromo-3-[(4-chlorophenyl)methyl]-N,N-dimethylquinolin-2-amine](/img/structure/B15171364.png)
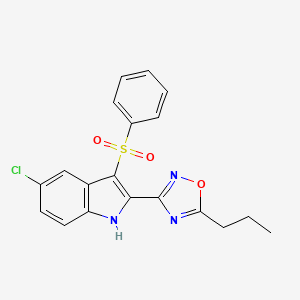
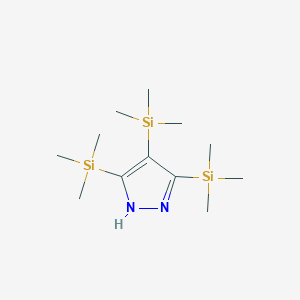
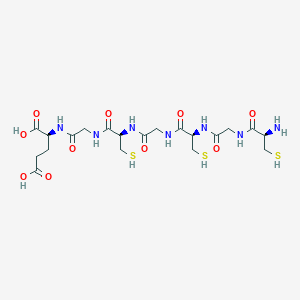
![3-(2,4-dichlorophenyl)-5-(2-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171387.png)
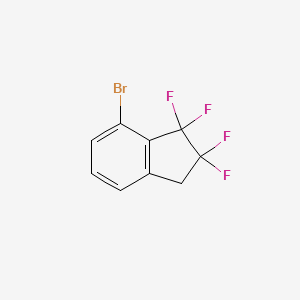
![3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline](/img/structure/B15171416.png)
![Dimethyl (2'Z)-1-butyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B15171424.png)
